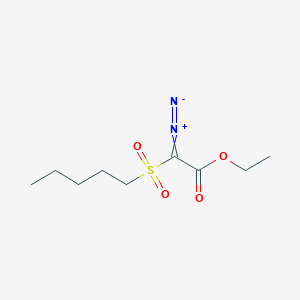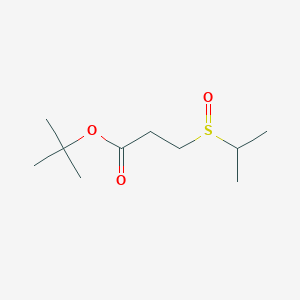
tert-Butyl 3-(propane-2-sulfinyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(propane-2-sulfinyl)propanoate is an organic compound with the molecular formula C10H20O3S. It is characterized by the presence of a tert-butyl ester group and a sulfinyl group attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(propane-2-sulfinyl)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with a sulfinylating agent such as propane-2-sulfinyl chloride. The reaction is carried out under anhydrous conditions in the presence of a base like triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
tert-Butyl 3-(propane-2-sulfinyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amides, esters.
科学研究应用
tert-Butyl 3-(propane-2-sulfinyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the sulfinyl group can be metabolically converted to an active drug.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of tert-Butyl 3-(propane-2-sulfinyl)propanoate involves its interaction with biological molecules through its sulfinyl and ester groups. The sulfinyl group can undergo redox reactions, while the ester group can be hydrolyzed by esterases to release the active compound. These interactions can modulate various molecular targets and pathways, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-aminoethoxy)propanoate
- tert-Butyl 3-hydroxypropanoate
Uniqueness
tert-Butyl 3-(propane-2-sulfinyl)propanoate is unique due to the presence of both a sulfinyl group and a tert-butyl ester group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
属性
CAS 编号 |
911820-11-6 |
|---|---|
分子式 |
C10H20O3S |
分子量 |
220.33 g/mol |
IUPAC 名称 |
tert-butyl 3-propan-2-ylsulfinylpropanoate |
InChI |
InChI=1S/C10H20O3S/c1-8(2)14(12)7-6-9(11)13-10(3,4)5/h8H,6-7H2,1-5H3 |
InChI 键 |
HEAVXRKCOQBPDN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)CCC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)
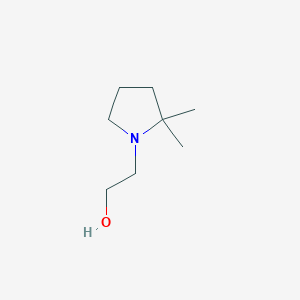
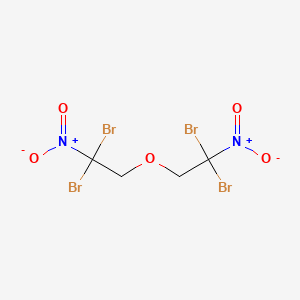
![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
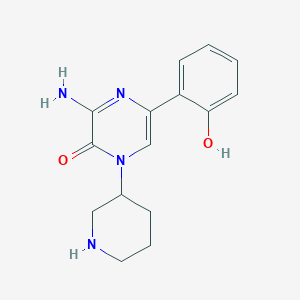
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)
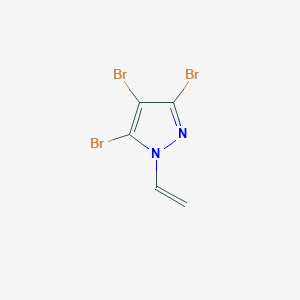
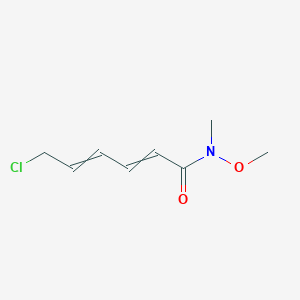
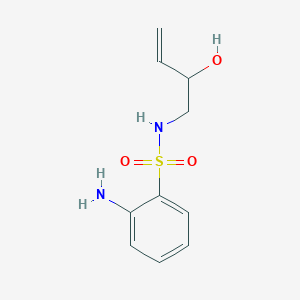
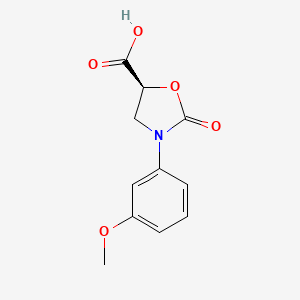
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
